molecular formula CaH3O4P B1205293 Calcium biphosphate CAS No. 7758-23-8

Calcium biphosphate

Cat. No. B1205293
Key on ui cas rn: 7758-23-8
M. Wt: 138.07 g/mol
InChI Key: UUVBYOGFRMMMQL-UHFFFAOYSA-N
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Patent
US08951587B2

Procedure details

According to an advantageous embodiment of the invention, the method comprises a mixing of phosphoric acid with an aqueous suspension of calcium hydroxide, a formation of a first precipitate of calcium monohydrogenphosphate (DCP), a separation between the first precipitate and an aqueous solution of calcium dihydrogenphosphate (MCP), an addition to this aqueous solution of a strong base and a separation between a second precipitate and a clear solution of calcium dihydrogenphosphate (MCP), forming the said mineral additive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium dihydrogenphosphate

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[OH-].[Ca+2:7].[OH-]>>[P:1]([O-:5])([OH:4])([OH:3])=[O:2].[Ca+2:7].[P:1]([O-:5])([OH:4])([OH:3])=[O:2] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a formation of a first precipitate of calcium monohydrogenphosphate (DCP), a separation between the first precipitate
ADDITION
Type
ADDITION
Details
an aqueous solution of calcium dihydrogenphosphate (MCP), an addition to this aqueous solution of a strong base
CUSTOM
Type
CUSTOM
Details
a separation between a second precipitate

Outcomes

Product
Name
calcium dihydrogenphosphate
Type
product
Smiles
P(=O)(O)(O)[O-].[Ca+2].P(=O)(O)(O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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